![molecular formula C13H8BrClF3N3O B3040993 N-(4-bromophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea CAS No. 256471-27-9](/img/structure/B3040993.png)
N-(4-bromophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea
Overview
Description
N-(4-bromophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea, also known as BPTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPTU is a urea derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in a variety of research applications.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea is not fully understood, but it is thought to involve the inhibition of key enzymes involved in cellular signaling pathways. This compound has been shown to inhibit the activity of a range of protein kinases and phosphatases, which play important roles in regulating cellular processes such as cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of signaling pathways. This compound has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(4-bromophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea in lab experiments is its potent inhibitory effects on a range of enzymes, which can be useful for studying the role of these enzymes in cellular signaling pathways. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experimental systems.
Future Directions
There are many potential future directions for research on N-(4-bromophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea, including studies of its effects on specific signaling pathways and its potential use as a therapeutic agent for the treatment of diseases such as cancer and inflammatory disorders. Other potential areas of research include the development of new methods for synthesizing this compound and the identification of novel derivatives with improved potency and selectivity.
Scientific Research Applications
N-(4-bromophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea has been used in a variety of scientific research applications, including studies of enzyme inhibitors, protein-protein interactions, and drug design. This compound has been shown to have potent inhibitory effects on a range of enzymes, including protein kinases and phosphatases, making it a valuable tool for studying these important signaling pathways.
properties
IUPAC Name |
1-(4-bromophenyl)-3-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClF3N3O/c14-8-1-3-9(4-2-8)19-12(22)21-11-6-7(13(16,17)18)5-10(15)20-11/h1-6H,(H2,19,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYZFSHBFNKQJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=NC(=CC(=C2)C(F)(F)F)Cl)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClF3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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